(S)-2-methylbutanoic acid
Overview
Description
(S)-2-Methylbutanoic acid, also known as (S)-2-methylbutyric acid, is a chiral carboxylic acid with the molecular formula C5H10O2. It is a naturally occurring compound found in various plants and fruits, contributing to their aroma and flavor. The compound exists as an enantiomer, with the (S)-configuration indicating its specific three-dimensional arrangement.
Synthetic Routes and Reaction Conditions:
Enantioselective Synthesis: One common method for synthesizing this compound involves the enantioselective reduction of 2-methylbutyronitrile using chiral catalysts. This process ensures the production of the desired (S)-enantiomer.
Hydrolysis of Esters: Another method involves the hydrolysis of esters derived from (S)-2-methylbutanol. This reaction typically uses acidic or basic conditions to convert the ester into the corresponding carboxylic acid.
Industrial Production Methods:
Fermentation: Industrially, this compound can be produced through microbial fermentation. Specific strains of bacteria or yeast are used to convert substrates like glucose into the desired acid.
Chemical Synthesis: Large-scale chemical synthesis often involves the use of petrochemical feedstocks and advanced catalytic processes to produce this compound efficiently.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various products, including carbon dioxide and water.
Reduction: The compound can be reduced to form (S)-2-methylbutanol using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are commonly used oxidizing agents.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution Reagents: Alkyl halides and other nucleophiles are used in substitution reactions.
Major Products:
Oxidation Products: Carbon dioxide and water.
Reduction Products: (S)-2-Methylbutanol.
Substitution Products: Various substituted carboxylic acids depending on the nucleophile used.
Scientific Research Applications
(S)-2-Methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in plant metabolism and its contribution to the aroma of fruits.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug synthesis.
Industry: It is used in the flavor and fragrance industry to impart specific aromas to products.
Mechanism of Action
The mechanism by which (S)-2-methylbutanoic acid exerts its effects involves its interaction with specific molecular targets. In biological systems, it can bind to receptors or enzymes, influencing metabolic pathways. The exact molecular targets and pathways can vary depending on the context of its use, such as in flavor enhancement or potential therapeutic applications.
Comparison with Similar Compounds
®-2-Methylbutanoic Acid: The enantiomer of (S)-2-methylbutanoic acid, differing in its three-dimensional arrangement.
Butanoic Acid: A straight-chain carboxylic acid with similar chemical properties but lacking the methyl group.
Isobutyric Acid: A branched-chain carboxylic acid with a different structural arrangement.
Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct properties in terms of aroma and biological activity. Its enantiomeric purity is crucial for applications in flavor and fragrance industries, as well as in chiral synthesis in pharmaceuticals.
Properties
IUPAC Name |
(2S)-2-methylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAMNBDJUVNPJU-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80881258 | |
Record name | (2S)-2-methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80881258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1730-91-2 | |
Record name | (+)-2-Methylbutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1730-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylbutyric acid, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001730912 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S)-2-methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80881258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-METHYLBUTYRIC ACID, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N31513I0N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (S)-2-Methylbutanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033742 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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